4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with isopropylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted benzamides
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to its anti-inflammatory and analgesic effects. Additionally, it can interfere with the replication of bacterial and fungal cells by targeting essential proteins and enzymes involved in their growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-methyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 4-methyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)12-15-16-13(18-12)14-11(17)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEZRSGXJJHAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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